molecular formula C11H8O4 B099632 8-Hydroxy-2-methoxynaphthalene-1,4-dione CAS No. 15254-76-9

8-Hydroxy-2-methoxynaphthalene-1,4-dione

Cat. No.: B099632
CAS No.: 15254-76-9
M. Wt: 204.18 g/mol
InChI Key: HOFSOQDUZIZMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-methoxynaphthalene-1,4-dione is a natural product found in Engelhardia roxburghiana, Juglans cathayensis, and other organisms with data available.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that naphthoquinones can inhibit the growth of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in treating infections .
  • Anticancer Properties : Research highlights its role in inhibiting tumor cell growth. For example, derivatives of naphthoquinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis . A study reported that certain naphthoquinone derivatives exhibited promising activity against breast ductal carcinoma and colon adenocarcinoma cell lines .
  • Neuroprotective Effects : There is growing evidence supporting the neuroprotective properties of 8-hydroxy-2-methoxynaphthalene-1,4-dione. It has been suggested that these compounds can protect against neurodegenerative diseases by scavenging free radicals and modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi ,
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveProtects neurons from oxidative stress

The medicinal chemistry applications are particularly notable. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential as anticancer agents targeting specific pathways involved in tumor progression.

Materials Science Applications

In addition to its biological significance, this compound finds applications in materials science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functionalities such as UV protection or antimicrobial surfaces. Research indicates that naphthoquinone derivatives can enhance the mechanical properties of materials while providing additional protective features against microbial growth .

Case Study 1: Anticancer Activity

A study investigated the effects of various naphthoquinone derivatives on cancer cell lines. The results demonstrated that certain modifications to the naphthoquinone structure significantly increased cytotoxicity against breast cancer cells. This suggests that further exploration of structural variations could lead to the development of more effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial potency of this compound against Staphylococcus aureus. The study indicated that the compound could serve as a lead structure for developing new antibacterial agents, especially given the rising resistance to conventional antibiotics .

Properties

CAS No.

15254-76-9

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

8-hydroxy-2-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3

InChI Key

HOFSOQDUZIZMBA-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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